

Introduction: The Strategic Role of a Functionalized Acyl Chloride

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoyl chloride

Cat. No.: B1310959

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4-Bromo-3-methylbenzoyl chloride is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a substituted benzoyl chloride, its core utility lies in its acyl chloride group, a highly reactive functional group that serves as an efficient acylating agent. The presence and specific placement of the bromo and methyl substituents on the aromatic ring provide medicinal and process chemists with a tool for introducing a precisely functionalized benzoyl moiety into a target molecule. This guide provides a comprehensive technical overview of **4-Bromo-3-methylbenzoyl chloride**, from its fundamental physicochemical properties to its synthesis, characterization, and strategic application in modern drug development.

Physicochemical and Structural Characteristics

The identity and purity of a chemical reagent are paramount for reproducible and successful synthesis. The key properties of **4-Bromo-3-methylbenzoyl chloride** are summarized below. Its molecular weight is a critical parameter for stoichiometric calculations in reaction planning.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrClO	[1][2][3]
Molecular Weight	233.49 g/mol	[1][2][3][4]
CAS Number	21900-25-4	[1][2]
Canonical SMILES	<chem>CC1=C(C=CC(=C1)C(=O)Cl)Br</chem>	[5]
InChIKey	PVXGJCNXMPLCJU-UHFFFAOYSA-N	[5]
Physical Form	Solid or Semi-Solid	[6]
Purity	Typically ≥95.0%	[1]

Synthesis and Mechanistic Insight

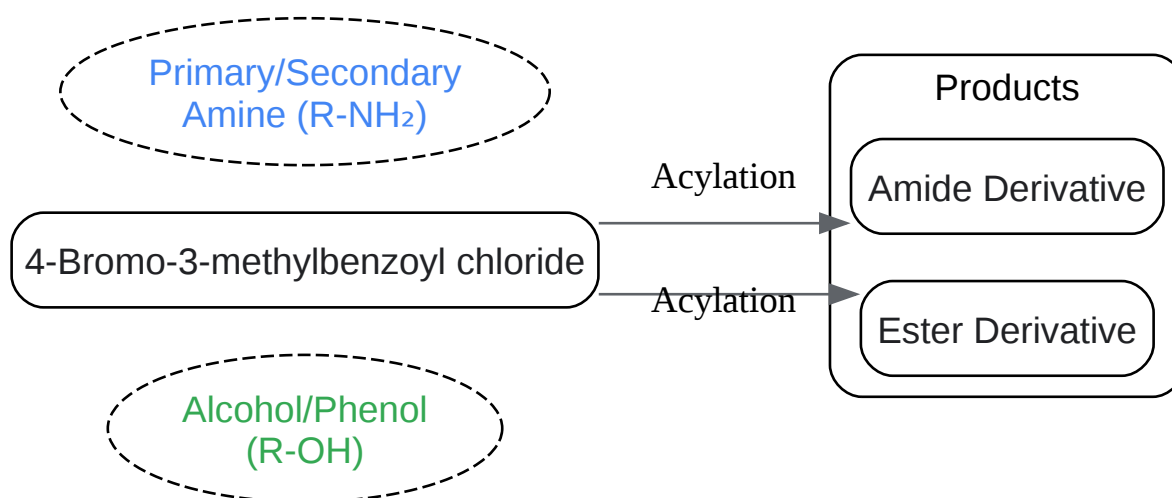
The most common and direct method for the preparation of **4-Bromo-3-methylbenzoyl chloride** is the chlorination of the corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This conversion is a cornerstone of organic synthesis. While several chlorinating agents can be used, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are often preferred in laboratory and industrial settings over reagents like phosphorus pentachloride.

Causality of Reagent Choice: The preference for thionyl chloride or oxalyl chloride is rooted in the purity of the final product and the ease of workup. Both reagents react with the carboxylic acid to produce the desired acyl chloride, with the significant advantage that the byproducts are gaseous (SO₂, HCl, CO, CO₂). This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen sweep, often leaving a crude product of high purity that may be used directly or further purified by distillation or crystallization.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be performed in a well-ventilated chemical fume hood.

- **Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The apparatus must be protected from atmospheric moisture by a drying tube (e.g., filled with CaCl_2).
- **Charging the Flask:** Add 4-bromo-3-methylbenzoic acid (1 equivalent) to the flask.
- **Reagent Addition:** Add an excess of thionyl chloride (SOCl_2 , typically 2-3 equivalents) to the flask. A solvent such as toluene or dichloromethane is optional but can facilitate the reaction. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.
- **Reaction:** Heat the mixture to reflux (typically $70-80^\circ\text{C}$) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
- **Purification:** The resulting crude **4-Bromo-3-methylbenzoyl chloride** can be purified by vacuum distillation to yield the final product.



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Caption: Core acylation reactions of **4-Bromo-3-methylbenzoyl chloride** with nucleophiles.

The Role of Substituents in Drug Design

The "decoration" of the phenyl ring with bromo and methyl groups is not arbitrary. These substituents impart specific properties that are highly valuable in medicinal chemistry:

- **Halogen Bonding:** The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity. The introduction of bromine is a recognized strategy in drug design to enhance therapeutic activity. [7]*
- **Metabolic Stability:** The presence of a halogen can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule in the body. [7]*
- **Steric and Electronic Influence:** The 3-methyl group provides steric bulk and has an electron-donating effect. This, combined with the electron-withdrawing nature of the bromine atom, modulates the reactivity of the aromatic ring in subsequent synthetic steps (e.g., cross-coupling reactions) and influences the overall electronic profile of the final molecule. This level of control is crucial for optimizing a compound's pharmacological properties. [8] This compound serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents where a substituted benzoyl scaffold is required. [9][10]

Safety, Handling, and Disposal

4-Bromo-3-methylbenzoyl chloride is a hazardous chemical that demands strict safety protocols. As a corrosive and moisture-sensitive compound, it must be handled with appropriate personal protective equipment (PPE) in a controlled environment.

- **Hazard Classification:** Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. [11]*
- **Handling:** Always handle in a chemical fume hood to avoid inhalation of vapors. [4][12] Wear chemical-resistant gloves, safety goggles, and a lab coat. [4] The compound is moisture-sensitive and will react with water (hydrolyze) to form the corresponding carboxylic acid and corrosive hydrochloric acid gas. [11][12] Therefore, it should be handled under anhydrous conditions.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents. [11][12]*
- **Spills and Disposal:** In case of a spill, evacuate the area. Absorb with an inert, dry material and place in a suitable container for chemical waste disposal. [4] Disposal must be carried out in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-methylbenzoyl chloride is more than a simple chemical reagent; it is a strategic building block for the synthesis of complex, high-value molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for researchers and scientists in the pharmaceutical and chemical industries. The specific substitution pattern on the aromatic ring offers a sophisticated method for introducing functionality that can enhance biological activity, metabolic stability, and target specificity, underscoring its importance in the ongoing quest for novel therapeutics.

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